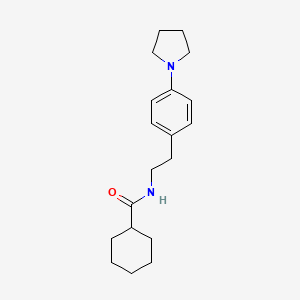
N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Pyrrolidine-Based Compounds in Medicine and Industry
- Pyrrolidines, a key component in N-(4-(pyrrolidin-1-yl)phenethyl)cyclohexanecarboxamide, have notable biological effects and are used in medicine. They also find applications in industries such as dyes and agrochemicals. A study on the synthesis of pyrrolidines through [3+2] cycloaddition highlights their importance in modern science (Żmigrodzka et al., 2022).
Heterobifunctional Coupling Agents for Protein Conjugation
- The synthesis of heterobifunctional coupling agents, which are crucial for chemoselective conjugation of proteins and enzymes, is a significant application. An efficient synthesis method for a compound structurally similar to this compound was developed for this purpose, showcasing its relevance in biochemical applications (Reddy et al., 2005).
Crystal Packing and Molecular Structure Analysis
- The molecular structure and crystal packing analysis of compounds related to this compound, focusing on interactions like C–H⋯N and π⋯π, are essential for understanding their properties. Such studies provide insights into the material’s behavior in various conditions (Lai et al., 2006).
Polyamides with Pyrrole Units for Optoelectronic Applications
- Novel polyamides containing pyrrole units demonstrate significant potential in optoelectronics. Their properties, like fluorescence and electrochromic behavior, make them suitable for photoelectric conversion materials, indicating a broad range of technological applications (Cai et al., 2018).
Synthesis of Anticonvulsant Enaminones
- The synthesis of anticonvulsant enaminones, which include structures similar to the compound , shows its potential in pharmaceutical research. Such compounds have been analyzed for their crystal structures, contributing to our understanding of their pharmacological properties (Kubicki et al., 2000).
Antioxidant, Antitumor, and Antimicrobial Activities
- Certain derivatives of pyrrolidinyl-cyclohexanecarboxamides exhibit antioxidant, antitumor, and antimicrobial activities. Research in this area contributes to the development of new therapeutic agents for various diseases (El‐Borai et al., 2013).
Soluble Polyamides with Cyclohexane Structure
- The development of soluble polyamides based on cyclohexane, a component of this compound, is significant for advanced material science. These polyamides have excellent solubility and thermal stability, making them suitable for various industrial applications (Yang et al., 1999).
作用機序
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many biologically active compounds, suggesting that it may interact with a variety of biological targets.
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring in a molecule can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The structure of the molecule, particularly the presence of the pyrrolidine ring, may influence its interaction with the environment and subsequently its action and efficacy .
特性
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-19(17-6-2-1-3-7-17)20-13-12-16-8-10-18(11-9-16)21-14-4-5-15-21/h8-11,17H,1-7,12-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIFCXZNMKBDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



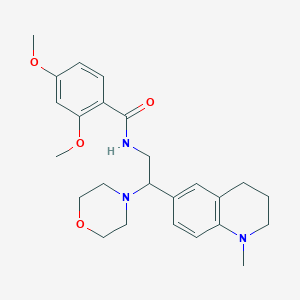
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)

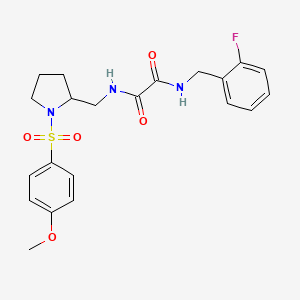
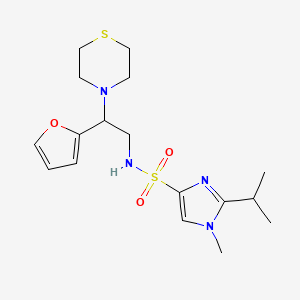
![N-Benzyl-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2917187.png)
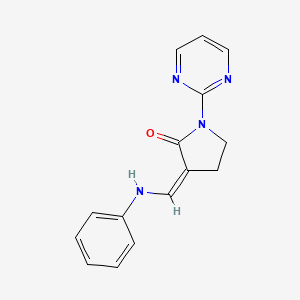
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2917189.png)
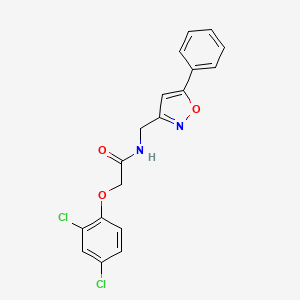
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2917192.png)
![5-Benzyl-8-(5-bromo-2-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917193.png)
